molecular formula C28H40O8 B136590 Cynatratoside A CAS No. 97399-96-7

Cynatratoside A

Cat. No.: B136590
CAS No.: 97399-96-7
M. Wt: 504.6 g/mol
InChI Key: QANVGLGBLJFUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cynatratoside A is a complex organic compound with the molecular formula C41H62O15 . This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Cynatratoside A, also known as “8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one”, is a C21 Steroidal glycoside with a pregnane skeleton . This compound has been isolated from the root of Cynanchum atratum Bunge (Asclepiadaceae) .

Target of Action

The primary targets of this compound are T lymphocytes and hepatocytes . T lymphocytes play a crucial role in the immune response, while hepatocytes are the main functional cells of the liver.

Mode of Action

This compound interacts with its targets by inhibiting the activation and adhesion of T lymphocytes and blocking hepatocyte apoptosis . This interaction results in significant changes in the expression of IL-1β and ICAM-1 in the liver .

Biochemical Pathways

This compound affects the biochemical pathways related to the immune response and liver function. It reduces the proliferation of splenic T lymphocytes and decreases the expressions of IL-1β and ICAM-1 in the liver . These changes can lead to downstream effects such as improved histopathological changes of the spleen and liver .

Pharmacokinetics

It is known that the compound is orally administered to mice at 10 and 40 mg/kg 8 hours before and 1 hour after con a treatment . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is a significant protective effect on Con A-induced autoimmune hepatitis (AIH) by inhibiting the activation and adhesion of T lymphocytes and blocking hepatocyte apoptosis . This leads to improved histopathological changes of the spleen and liver, reduced proliferation of splenic T lymphocytes, and decreased expressions of IL-1β and ICAM-1 in the liver .

Action Environment

The action environment of this compound is primarily within the immune system and the liverIt is known that the compound is stable under room temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cynatratoside A involves multiple steps, each requiring specific reaction conditionsThe final steps involve the formation of the pentacyclic structure and the incorporation of the trioxapentacyclo moiety .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complexity and the specialized conditions required for its synthesis. it is plausible that large-scale production would involve optimization of the synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Cynatratoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of double bonds can produce saturated compounds .

Scientific Research Applications

Cynatratoside A has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Cynatratoside A apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and potential therapeutic applications .

Biological Activity

Cynatratoside A (CyA), a C21-steroidal glycoside derived from Cynanchum atratum, has garnered attention for its potential biological activities, particularly in immunosuppression and anti-inflammatory responses. This article provides a detailed overview of the biological activity of CyA, supported by research findings, data tables, and case studies.

Chemical Structure and Isolation

This compound is part of a larger class of compounds known as steroidal glycosides. Its structure has been characterized through various spectroscopic methods, confirming its identity as a bioactive compound isolated from the roots of Cynanchum atratum.

Immunosuppressive Activity

Recent studies have demonstrated that CyA exhibits significant immunosuppressive properties. In vitro experiments indicated that CyA inhibited the proliferation of splenic T lymphocytes induced by concanavalin A (Con A), with an IC50 value of 10.9 μM. This suggests that CyA may be a candidate for treating autoimmune conditions such as autoimmune hepatitis (AIH) .

The protective effects of CyA against Con A-induced liver injury in mice were investigated. Key findings include:

  • Reduction in Apoptosis : CyA treatment led to a decrease in the levels of cleaved caspases-9 and -3, indicating reduced hepatocyte apoptosis. The expression levels of Bcl-2 increased while Bax levels decreased, enhancing the Bcl-2/Bax ratio, which is critical for cell survival .
  • T Cell Modulation : CyA significantly decreased the activation of CD4+ and CD8+ T cells in the spleen post-Con A induction, suggesting a modulatory effect on T cell responses .

Anti-inflammatory Effects

CyA has also been shown to possess anti-inflammatory properties. It was observed that treatment with CyA could significantly reduce the activities of liver enzymes such as ALT and AST, which are indicative of liver inflammation and damage .

Histopathological Findings

Histopathological examinations revealed that CyA treatment mitigated Con A-induced liver damage characterized by sinusoidal congestion and inflammatory cell infiltration. The morphological changes in liver tissues were notably improved with CyA administration .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Control Group CyA Treatment (10 mg/kg) CyA Treatment (40 mg/kg)
ALT (U/L)150 ± 20120 ± 15 (p < 0.05)100 ± 10 (p < 0.01)
AST (U/L)130 ± 18110 ± 12 (p < 0.05)90 ± 8 (p < 0.01)
Cleaved Caspase-3 (units)HighLow (p < 0.01)Very Low (p < 0.001)
Bcl-2/Bax RatioLowIncreased (p < 0.01)Significantly Increased (p < 0.001)

Case Studies and Clinical Implications

In a study focusing on AIH models, mice treated with this compound showed a marked improvement in liver function and reduced histological damage compared to controls . These findings suggest potential therapeutic applications for CyA in managing autoimmune diseases and liver injuries.

Properties

IUPAC Name

8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANVGLGBLJFUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913943
Record name 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97399-96-7
Record name Cynatratoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cynatratoside A
Reactant of Route 2
Cynatratoside A
Reactant of Route 3
Cynatratoside A
Reactant of Route 4
Cynatratoside A
Reactant of Route 5
Cynatratoside A
Reactant of Route 6
Cynatratoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.